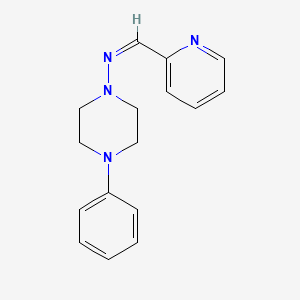
4-phenyl-N-(2-pyridinylmethylene)-1-piperazinamine
Vue d'ensemble
Description
4-phenyl-N-(2-pyridinylmethylene)-1-piperazinamine, also known as PIPER, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. PIPER belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Applications De Recherche Scientifique
4-phenyl-N-(2-pyridinylmethylene)-1-piperazinamine has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. This compound has been shown to exhibit a range of pharmacological properties, including antipsychotic, antidepressant, and anxiolytic effects. This compound has also been investigated as a potential treatment for neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases.
Mécanisme D'action
The exact mechanism of action of 4-phenyl-N-(2-pyridinylmethylene)-1-piperazinamine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic and antidepressant effects. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as the serotonin and noradrenaline systems.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. This compound has also been shown to decrease levels of stress hormones, such as cortisol, which may contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-phenyl-N-(2-pyridinylmethylene)-1-piperazinamine in lab experiments is its relatively simple synthesis method. This compound is also readily available from commercial suppliers, which makes it easy to obtain for research purposes. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other antipsychotic and antidepressant drugs. This may limit its usefulness in certain experimental models.
Orientations Futures
There are several potential future directions for research on 4-phenyl-N-(2-pyridinylmethylene)-1-piperazinamine. One area of interest is the development of more potent derivatives of this compound that may have improved therapeutic efficacy. Another area of interest is the investigation of this compound's effects on other neurotransmitter systems, such as the glutamate system, which may have implications for the treatment of other neurological disorders. Finally, the development of new delivery methods, such as nanoparticle-based drug delivery, may improve the pharmacokinetics and pharmacodynamics of this compound.
Propriétés
IUPAC Name |
(Z)-N-(4-phenylpiperazin-1-yl)-1-pyridin-2-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-2-7-16(8-3-1)19-10-12-20(13-11-19)18-14-15-6-4-5-9-17-15/h1-9,14H,10-13H2/b18-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPVGEHNRLTEJB-JXAWBTAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C\C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3896633.png)
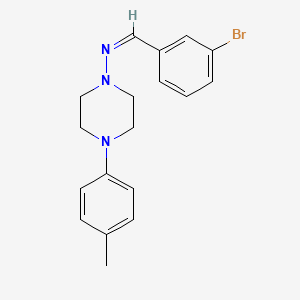
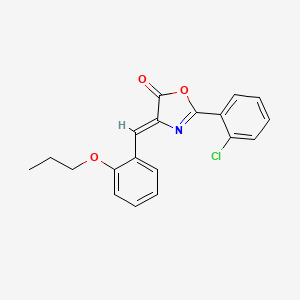
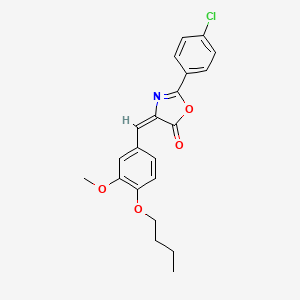
![4-[2-(allyloxy)benzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3896661.png)

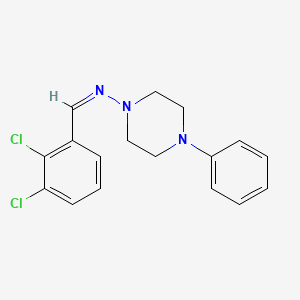
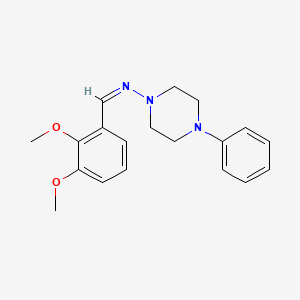
![N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B3896688.png)
![(2R*,3R*)-3-{methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B3896692.png)

![2,6-dimethoxy-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B3896716.png)
![N'-(2,6-dichlorobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3896718.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-bromobenzylidene)acetohydrazide](/img/structure/B3896726.png)